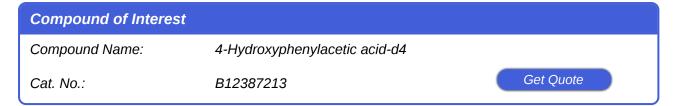


Application of 4-Hydroxyphenylacetic acid-d4 in Gut Microbiome Research

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyphenylacetic acid (4-HPAA) is a key microbial metabolite derived from the dietary intake of aromatic amino acids, such as tyrosine, and polyphenols.[1][2] Emerging research has highlighted the significant role of 4-HPAA in host-microbiome interactions, with studies demonstrating its potential to mitigate obesity and improve glucose intolerance.[1][2][3][4][5] The deuterated analog, **4-Hydroxyphenylacetic acid-d4** (4-HPAA-d4), serves as a powerful tool in stable isotope tracing studies to elucidate the metabolic fate of 4-HPAA, quantify its production and consumption by the gut microbiota, and understand its impact on host signaling pathways. This document provides detailed application notes and protocols for the use of 4-HPAA-d4 in gut microbiome research.

Data Presentation

The use of 4-HPAA-d4 allows for precise quantification of its metabolic conversion by the gut microbiota. Below are representative tables illustrating how quantitative data from such studies can be presented.

Table 1: In Vitro Metabolism of 4-HPAA-d4 by Human Fecal Microbiota



This table illustrates the biotransformation of 4-HPAA-d4 by a pooled human fecal slurry over a 48-hour incubation period.

Time (hours)	4-HPAA-d4 (μM)	p-Cresol-d3 (μM)	Unlabeled 4-HPAA (µM)
0	100.0 ± 5.0	0.0 ± 0.0	5.2 ± 0.8
12	75.3 ± 4.1	12.8 ± 1.5	5.5 ± 0.7
24	48.1 ± 3.5	28.6 ± 2.9	5.3 ± 0.9
48	15.2 ± 2.1	55.9 ± 4.7	5.1 ± 0.6

Values are presented as mean ± standard deviation (n=3). Initial concentration of 4-HPAA-d4 was 100 µM.

Table 2: In Vivo Distribution and Metabolism of 4-HPAA-d4 in a Murine Model

This table shows the concentration of 4-HPAA-d4 and its major metabolite in different biological compartments of mice at 4 hours post-oral gavage.



Biological Matrix	4-HPAA-d4 (ng/mL or ng/g)	p-Cresol-d3 (ng/mL or ng/g)
Plasma	152.6 ± 25.1	45.3 ± 8.2
Liver	89.4 ± 15.7	21.9 ± 5.4
Cecal Content	2589.3 ± 312.5	784.1 ± 95.3
Feces	4120.7 ± 567.8	1256.4 ± 189.2
Urine	356.8 ± 62.3	98.7 ± 17.5

Values are presented as mean

± standard deviation (n=5).

Mice were administered a

single oral dose of 20 mg/kg 4-

HPAA-d4.

Experimental ProtocolsIn Vitro Fecal Fermentation Assay

This protocol is designed to assess the metabolic capacity of a gut microbial community to transform 4-HPAA-d4.

Materials:

- Fresh human or animal fecal samples
- Anaerobic basal medium (e.g., Gifu Anaerobic Medium)
- 4-Hydroxyphenylacetic acid-d4 (4-HPAA-d4)
- · Anaerobic chamber or jars
- Sterile, anaerobic tubes
- Centrifuge
- LC-MS/MS system



Procedure:

- Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal material in pre-reduced anaerobic basal medium inside an anaerobic chamber.
- Filter the slurry through sterile gauze to remove large particulate matter.
- Prepare a stock solution of 4-HPAA-d4 in a suitable solvent (e.g., DMSO) and spike it into the fecal slurry to a final concentration of 100 μM.
- Incubate the inoculated medium anaerobically at 37°C.
- Collect aliquots at various time points (e.g., 0, 12, 24, 48 hours).
- Immediately quench the metabolic activity by adding a cold organic solvent (e.g., methanol or acetonitrile) and centrifuging to pellet the solids.
- Analyze the supernatant for the concentrations of 4-HPAA-d4 and its metabolites using a validated LC-MS/MS method.

In Vivo Murine Stable Isotope Tracing Study

This protocol outlines an in vivo experiment to track the absorption, distribution, metabolism, and excretion of 4-HPAA-d4 in a mouse model.

Materials:

- C57BL/6J mice (or other appropriate strain)
- **4-Hydroxyphenylacetic acid-d4** (4-HPAA-d4)
- Vehicle for oral gavage (e.g., sterile water with 0.5% carboxymethylcellulose)
- Metabolic cages for urine and feces collection
- Blood collection supplies (e.g., EDTA-coated tubes)
- LC-MS/MS system



Procedure:

- Acclimatize mice to individual metabolic cages.
- Prepare a dosing solution of 4-HPAA-d4 in the chosen vehicle.
- Administer a single oral gavage of 4-HPAA-d4 (e.g., 20 mg/kg body weight).
- Collect urine and feces at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).
- At the end of the study period (e.g., 24 hours), euthanize the mice and collect blood via cardiac puncture.
- Harvest tissues of interest (e.g., liver, cecum) and cecal contents.
- Process all samples (plasma, urine, feces, and tissue homogenates) by protein precipitation or liquid-liquid extraction.
- Analyze the extracts for 4-HPAA-d4 and its metabolites by LC-MS/MS.

LC-MS/MS Quantification of 4-HPAA-d4 and Metabolites

This protocol provides a general framework for the analysis of 4-HPAA-d4 and its deuterated metabolites.

Instrumentation:

UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analytes of interest.



• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MRM Transitions:
 - 4-HPAA-d4: Precursor ion > Product ion (to be determined based on fragmentation of the specific deuterated standard).
 - p-Cresol-d3: Precursor ion > Product ion (to be determined).
- Instrument Parameters: Optimize source temperature, gas flows, and collision energies for each analyte.

Quantification:

- Generate a calibration curve using standards of 4-HPAA-d4 and any available deuterated metabolite standards in the relevant matrix (e.g., blank plasma, fecal extract).
- Use a suitable internal standard (e.g., 13C-labeled 4-HPAA) to correct for matrix effects and variations in instrument response.

Visualization of Pathways and Workflows



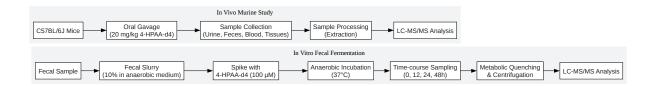


Figure 1: Experimental workflow for in vitro and in vivo studies.



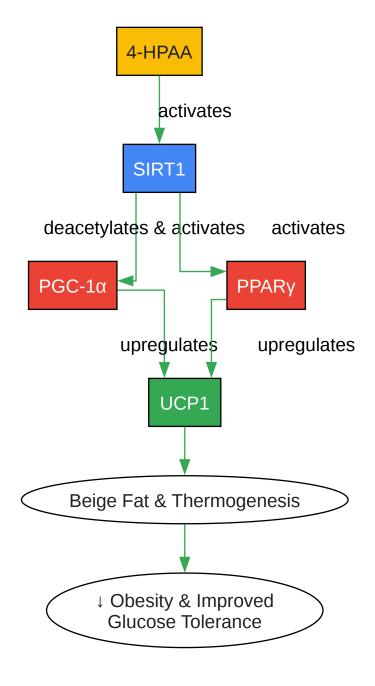


Figure 2: 4-HPAA activates the SIRT1 signaling pathway.



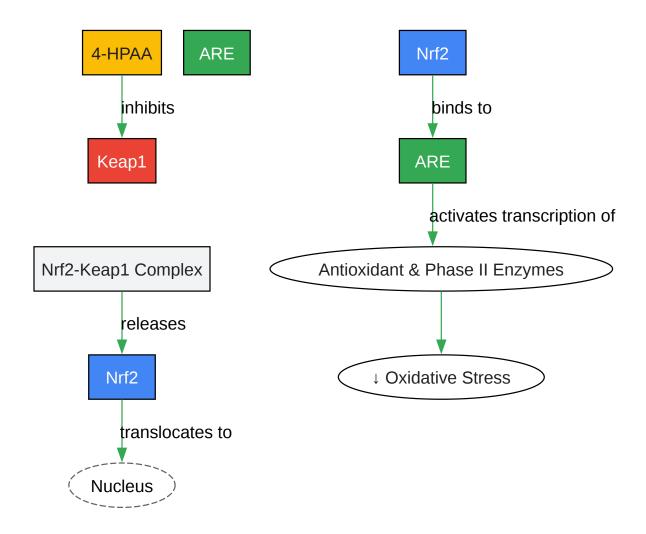


Figure 3: 4-HPAA modulates the Nrf2 antioxidant pathway.



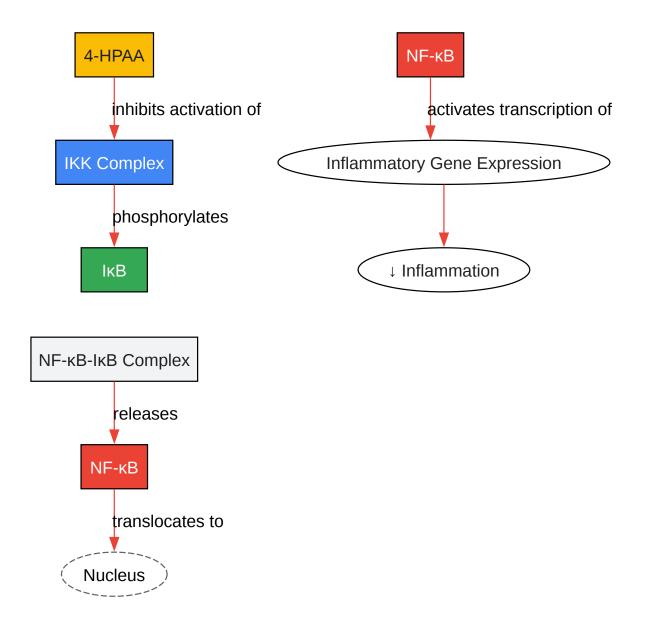


Figure 4: 4-HPAA inhibits the NF-κB inflammatory pathway.

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